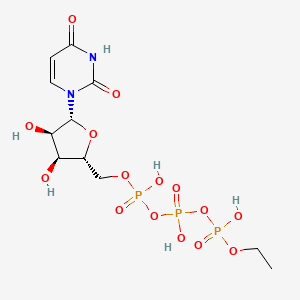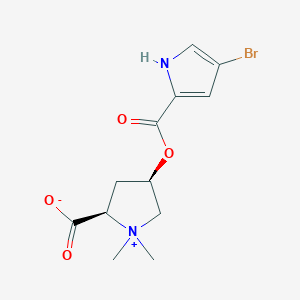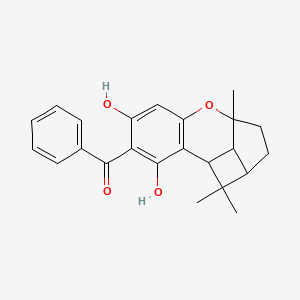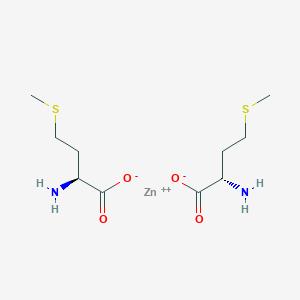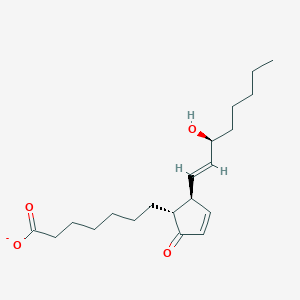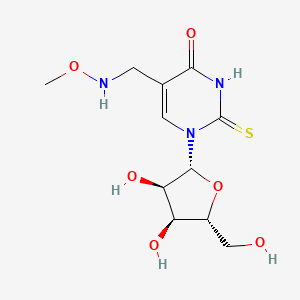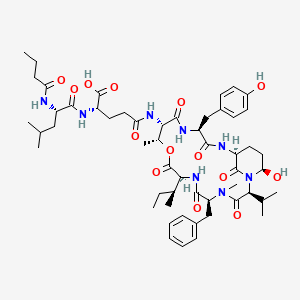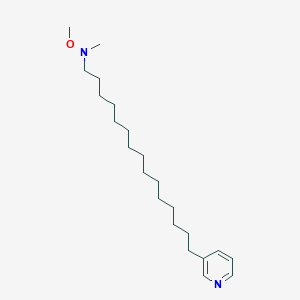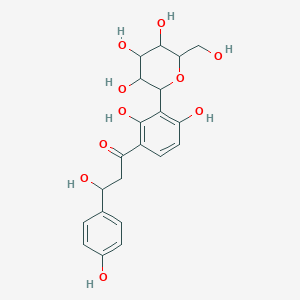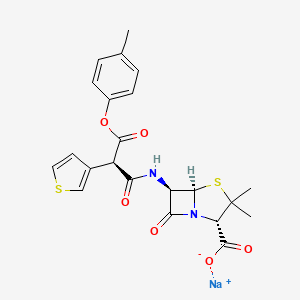![molecular formula C44H88NO7P B1261055 1-hexadecyl-2-[(9Z)-eicosenoyl]-sn-glycero-3-phosphocholine](/img/structure/B1261055.png)
1-hexadecyl-2-[(9Z)-eicosenoyl]-sn-glycero-3-phosphocholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-hexadecyl-2-[(9Z)-eicosenoyl]-sn-glycero-3-phosphocholine is a phosphatidylcholine O-36:1 in which the alkyl and acyl groups specified at positions 1 and 2 are hexadecyl and (9Z)-eicosenoyl respectively. It is a phosphatidylcholine O-36:1 and a 2-acyl-1-alkyl-sn-glycero-3-phosphocholine. It derives from a gadoleic acid.
Applications De Recherche Scientifique
Hypotensive Activity
1-Hexadecyl-2-[(9Z)-eicosenoyl]-sn-glycero-3-phosphocholine has been identified for its potent hypotensive activity. It showed more potent hypotensive effects compared to bradykinin and prostagrandin E2 and I2 in spontaneously hypertensive rats, indicating a significant role in regulating blood pressure (Masugi et al., 1982).
Role in Blood Pressure Regulation
Another study focused on its synthesis and potential applications in studying the role of phospholipases in liposome capture and lysis in vivo, suggesting its importance in biological mechanisms related to blood pressure regulation (Agarwal et al., 1984).
Platelet-Aggregating and Antihypertensive Properties
Its derivatives have been shown to have powerful antihypertensive activity and potent platelet-activating effects. This highlights its potential in cardiovascular research and therapy (Wykle et al., 1980).
Exocrine Secretory Gland Function
This compound has demonstrated significant effects on the secretion of amylase from exocrine secretory glands, suggesting its role in exocrine gland functioning and possibly in metabolic processes (Söling et al., 1984).
Stereospecific Receptor Interaction
It has been found to activate cells through interaction with a stereospecific receptor, indicating its specific molecular mechanisms of action in cellular processes (Wykle et al., 1981).
Source of Platelet-Activating Factor and Arachidonate
It also serves as a source for platelet-activating factor and arachidonate in human polymorphonuclear leukocytes, linking it to inflammatory and immune responses (Chilton et al., 1984).
Chemical Synthesis and Biological Activities
A study described a simple chemical procedure for its synthesis, exploring its biological activities, such as the release of serotonin from rabbit blood platelets (Das & Hajra, 1995).
Micellar Concentration and Biological Activities
Investigations into its critical micellar concentration provided insights into its physical characteristics and potential biological activities (Kramp et al., 1984).
Propriétés
Nom du produit |
1-hexadecyl-2-[(9Z)-eicosenoyl]-sn-glycero-3-phosphocholine |
|---|---|
Formule moléculaire |
C44H88NO7P |
Poids moléculaire |
774.1 g/mol |
Nom IUPAC |
[(2R)-3-hexadecoxy-2-[(Z)-icos-9-enoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate |
InChI |
InChI=1S/C44H88NO7P/c1-6-8-10-12-14-16-18-20-22-23-24-25-27-29-31-33-35-37-44(46)52-43(42-51-53(47,48)50-40-38-45(3,4)5)41-49-39-36-34-32-30-28-26-21-19-17-15-13-11-9-7-2/h23-24,43H,6-22,25-42H2,1-5H3/b24-23-/t43-/m1/s1 |
Clé InChI |
KDJNGPJWWLDTBH-IJPQMANRSA-N |
SMILES isomérique |
CCCCCCCCCCCCCCCCOC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCC/C=C\CCCCCCCCCC |
SMILES canonique |
CCCCCCCCCCCCCCCCOCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCC=CCCCCCCCCCC |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



